![molecular formula C12H20N2 B3108537 4-[2-(Diethylamino)ethyl]aniline CAS No. 1665-60-7](/img/structure/B3108537.png)
4-[2-(Diethylamino)ethyl]aniline
概要
説明
Molecular Structure Analysis
The “4-[2-(Diethylamino)ethyl]aniline” molecule contains a total of 42 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 8 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 secondary amine(s) (aliphatic) and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “4-[2-(Diethylamino)ethyl]aniline” are not available, it’s worth noting that most aldehydes and ketones react with 2º-amines to give products known as enamines .科学的研究の応用
Synthesis of Quinolines
“4-[2-(Diethylamino)ethyl]aniline” is used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are synthesized using alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .
Anti-Plasmodial Activity
Quinoline derivatives such as “4-[2-(Diethylamino)ethyl]amino] quinolin-7-ol” exhibit antiplasmodial activity . This makes them potentially useful in the development of new treatments for malaria.
Light Emitting Metal Complexes
Polysubstituted quinoline derivatives such as 8-hydroxyquinoline and quinoline-8-thiol have been used to produce metal complexes which emit light . These complexes could be used in the development of new lighting technologies or display systems.
Industrial Chemistry
The compound is used in the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds . It is also used in basic industrial processes such as nitration, bromination, and oxidation reactions .
Dye Manufacturing
“4-[2-(Diethylamino)ethyl]aniline” is used in the manufacturing of dyes . For example, it is used in the synthesis of Disperse Red 1, a dye used in the textile industry .
Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs . For example, it is used in the synthesis of various aniline derivatives with potential therapeutic applications .
Safety and Hazards
The safety data sheet for a related compound, Aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity .
作用機序
Target of Action
The compound “4-[2-(Diethylamino)ethyl]aniline” is structurally similar to procaine , a local anesthetic. It is likely that this compound also targets voltage-gated sodium channels in neurons, inhibiting the propagation of action potentials and thus reducing the sensation of pain .
Mode of Action
As a potential local anesthetic, “4-[2-(Diethylamino)ethyl]aniline” likely works by blocking sodium channels in the neuronal cell membrane . This prevents the influx of sodium ions during the depolarization phase of an action potential, thereby inhibiting the generation and conduction of nerve impulses .
Biochemical Pathways
Based on its structural similarity to procaine, it may affect the pain signaling pathway by blocking the transmission of nerve impulses .
Pharmacokinetics
Similar compounds like procaine are usually rapidly absorbed and metabolized by the body . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied to determine its bioavailability.
Result of Action
The primary result of the action of “4-[2-(Diethylamino)ethyl]aniline” would likely be a reduction in the sensation of pain, due to its potential role as a local anesthetic . By blocking sodium channels, it could prevent the transmission of pain signals to the brain .
Action Environment
The efficacy and stability of “4-[2-(Diethylamino)ethyl]aniline” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, the presence of other substances could affect its absorption and metabolism .
特性
IUPAC Name |
4-[2-(diethylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDNRXGZICMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Diethylamino)ethyl]aniline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
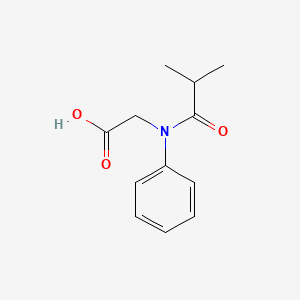
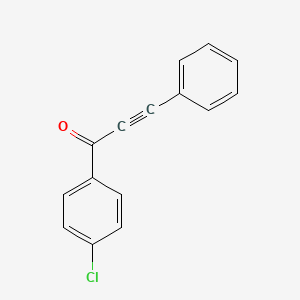
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)
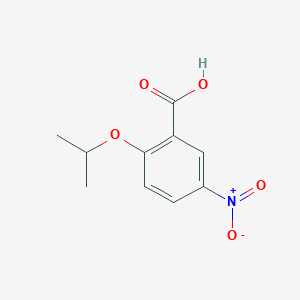


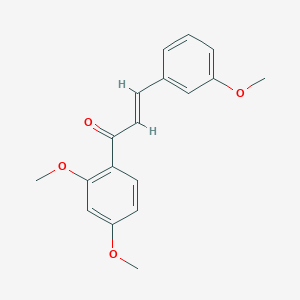
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)

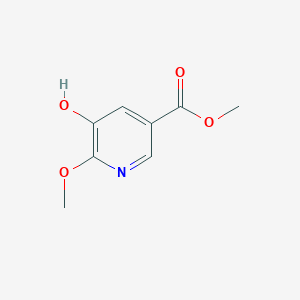
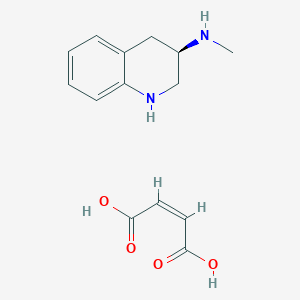
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)